Isonitrosoacetone

Description

BenchChem offers high-quality Isonitrosoacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isonitrosoacetone including the price, delivery time, and more detailed information at info@benchchem.com.

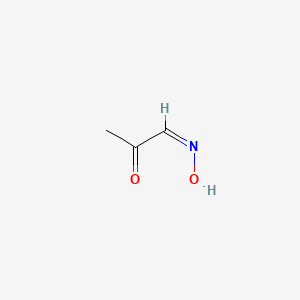

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-1-hydroxyiminopropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGLVOLWBBGQHS-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-44-5, 31915-82-9 | |

| Record name | Isonitrosoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxopropionaldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anti-Pyruvic aldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical and Foundational Research on Isonitrosoacetone

Early Synthetic Approaches and Methodological Evolution of Isonitrosoacetone (B1237270) Preparation

Early methods for synthesizing isonitrosoacetone typically involved the nitrosation of acetone (B3395972) or its derivatives. One historical approach described the reaction of acetoacetic acid with nitrous acid to yield isonitrosoacetone and carbon dioxide. nih.gov Similarly, monoalkylated acetoacetic acids and their esters were also found to react with nitrous acid in a similar manner to produce isonitroso derivatives. nih.gov

Another significant historical method involved the reaction of acetone with an alkyl nitrite (B80452), such as ethyl nitrite, in the presence of an acidic catalyst. wikipedia.orgnih.gov This approach facilitated the introduction of the nitroso group adjacent to the carbonyl. A patent from 1979 describes a process for manufacturing methylglyoxal (B44143) dimethyl acetal, where a fundamental first step is the isolation of isonitrosoacetone. This process involves the nitrosation of acetone using an alkali metal nitrite, preferably sodium nitrite, in combination with a strong inorganic acid like hydrochloric acid. google.com The crude isonitrosoacetone obtained could then be further reacted. google.com

The evolution of synthetic methodologies has aimed at improving yields, purity, and efficiency. While early methods might have yielded crude products, later developments, such as controlled reaction conditions and isolation techniques, contributed to obtaining isonitrosoacetone in better quality and yield. For instance, a procedure involving the nitrosation of acetone with sodium nitrite and hydrochloric acid reported obtaining crude isonitrosoacetone with a content of over 94% and a yield of 88% relative to acetone. google.com

Pioneering Investigations into the Chemical Reactivity of Isonitrosoacetone

Pioneering research into the chemical reactivity of isonitrosoacetone revealed its versatile nature, driven by the presence of both the ketone and oxime functionalities. Early investigations explored its reactions under various conditions, including reduction and condensation reactions.

One notable early study involved the electrolysis of isonitrosoacetone in sulfuric acid solution, which was attempted to produce amidoacetone. sciencemadness.org However, this method yielded a poor result, instead primarily producing dimethylpyrazine. sciencemadness.org

Isonitrosoacetone's reactivity as a monoxime of a dicarbonyl compound (methylglyoxal) made it a valuable building block in the synthesis of heterocyclic compounds. For example, it was used in the reaction with o-phenylenediamine (B120857) to synthesize 2-methylquinoxaline. orgsyn.org

Further investigations highlighted its behavior under strongly alkaline conditions and in the presence of hydrochloric acid. Subjecting isonitrosoacetone to hydroxylamine (B1172632) in a strongly alkaline medium was shown to convert it into aminomethylfurazan in excellent yield. researchgate.net Treatment with hydrochloric acid, on the other hand, resulted in a condensation product whose structure was under investigation in early studies. researchgate.net

Research also explored its potential as a reactivator of inhibited acetylcholinesterase (AChE), an enzyme targeted by organophosphate nerve agents. Early uncharged oximes, including monoisonitrosoacetone (MINA), were synthesized and tested for their ability to reactivate OP-inhibited AChE. researchgate.net While MINA showed low affinity to inhibited AChE, it demonstrated moderate to high reactivity with several nerve agent-inhibited human AChE, with the exception of tabun-inhibited AChE. science.govacs.orgscience.gov

Historical Context of Oxime Chemistry and the Positioning of Isonitrosoacetone

Isonitrosoacetone holds a significant place within the historical context of oxime chemistry, a field that gained prominence with the discovery of oximes by Victor Meyer in the late 19th century. Oximes, characterized by the >C=N-OH functional group, are formed by the reaction of aldehydes or ketones with hydroxylamine. archive.orgroyalsocietypublishing.org

Historically, compounds containing the >C=N-OH group attached to a carbon atom were broadly defined as "oximides." royalsocietypublishing.org These were categorized into "oximes," prepared using hydroxylamine, and "isonitroso" bodies, prepared independently using nitrous acid. royalsocietypublishing.org Isonitrosoacetone falls under the latter category, being historically synthesized through the action of nitrous acid or alkyl nitrites on suitable precursors. nih.govgoogle.com

Early pharmacological investigations compared the actions of isonitrosoacetone to those of fatty aldoximes, noting a close resemblance despite structural differences. royalsocietypublishing.org This historical comparison highlights the early efforts to understand the relationship between the structure and biological activity of oximes and isonitroso compounds.

The study of oximes also involved understanding their stereochemistry, with the recognition of syn and anti isomeric forms. chemistry-chemists.comcdnsciencepub.com While the provided information does not detail the historical stereochemical studies of isonitrosoacetone specifically, its identity as an oxime places it within this broader area of historical chemical investigation.

The development of synthetic methods for oximes and isonitroso compounds, including isonitrosoacetone, was crucial for advancing organic synthesis, enabling the preparation of various other organic molecules and contributing to the understanding of reaction mechanisms. archive.orgarchive.org

Data Tables

| Synthetic Approach | Starting Materials | Key Reagent(s) | Product(s) Mentioned (Primary/Intermediate) | Historical Context/Reference |

| Nitrosation of Acetoacetic Acid | Acetoacetic acid | Nitrous acid | Isonitrosoacetone, Carbon dioxide | Early method nih.gov |

| Nitrosation of Monoalkylated Acetoacetic Acids/Esters | Monoalkylated acetoacetic acids/esters | Nitrous acid | Isonitroso derivatives | Early method nih.gov |

| Reaction of Acetone with Alkyl Nitrite | Acetone | Alkyl nitrite (e.g., Ethyl nitrite) | Isonitrosoacetone | Historical approach wikipedia.orgnih.gov |

| Nitrosation of Acetone with Alkali Metal Nitrite | Acetone | Alkali metal nitrite (e.g., Sodium nitrite), Strong inorganic acid (e.g., HCl) | Isonitrosoacetone | More recent historical patent (1979) google.com |

Another table summarizing the historical reactivity studies mentioned:

| Reaction Type | Reactant(s) with Isonitrosoacetone | Conditions | Product(s) Mentioned (Primary/Observed) | Historical Context/Reference |

| Electrolytic Reduction | Isonitrosoacetone | Sulfuric acid solution, Electrolysis | Dimethylpyrazine (poor yield), Amidoacetone (attempted) | Early investigation sciencemadness.org |

| Condensation | Isonitrosoacetone, o-Phenylenediamine | Not specified in detail | 2-Methylquinoxaline | Use in synthesis of heterocycles orgsyn.org |

| Reaction with Hydroxylamine | Isonitrosoacetone | Strongly alkaline medium | Aminomethylfurazan (excellent yield) | Early investigation researchgate.net |

| Reaction with HCl | Isonitrosoacetone | Hydrochloric acid | Condensation product (structure under investigation) | Early investigation researchgate.net |

| Reactivation of AChE | Isonitrosoacetone (MINA) | In vitro with OP-inhibited human AChE | Reactivation of AChE | Investigation as reactivator science.govacs.orgscience.gov |

Synthetic Methodologies for Isonitrosoacetone and Its Precursors/derivatives

Established Synthetic Routes to Isonitrosoacetone (B1237270)

Established methods for synthesizing isonitrosoacetone typically involve the nitrosation of acetone (B3395972) or its derivatives. One common route involves reacting acetone with an inorganic nitrite (B80452), such as sodium nitrite, in the presence of an acid. chemicalbook.comgoogle.com Another approach utilizes alkyl nitrites with an alkoxide or HCl, or nitrous gas with traces of HCl. google.com However, some of these historical methods were noted for being less easily applicable, providing poor yields, or requiring expensive reagents like alkyl nitrites. google.com

A patent describes a process for preparing isonitrosoacetone by reacting acetone with nitrosyl chloride (NOCl) in the presence of calcium carbonate. google.com This reaction can be carried out at temperatures around 15-20°C. google.com The process involves adding gaseous nitrosyl chloride to a stirred suspension of calcium carbonate in acetone. google.com After the reaction, the solids are filtered, and the filtrate is evaporated under reduced pressure to obtain crude isonitrosoacetone. google.com

Another described method involves the dropwise addition of a concentrated aqueous solution of sodium nitrite to an ice-cooled solution of acetone in glacial acetic acid. chemicalbook.com Stirring is continued at 0°C, followed by the addition of water and extraction with ether. chemicalbook.com The combined ether extracts are washed, dried, and evaporated to yield the crude product, which can be recrystallized from petroleum ether. chemicalbook.com

Optimization of Isonitrosoacetone Synthesis

Optimization efforts in isonitrosoacetone synthesis aim to improve yield, purity, and efficiency. The patent detailing the synthesis using nitrosyl chloride and calcium carbonate highlights the possibility of carrying out this reaction as a continuous industrial process, which was presented as an advantage over previous methods. google.com The continuous process involved feeding acetone, calcium carbonate, and nitrosyl chloride into a stirred flask with an overflow tube, maintaining a reaction temperature of 15-18°C. google.com This continuous method demonstrated high yields of isonitrosoacetone with good purity. google.com

Research on the preparation of C4-oxime-substituted thiazoles mentions an optimized protocol for a reaction that involves acetone and tert-butyl nitrite. acs.org While not solely focused on isonitrosoacetone synthesis, it indicates that parameters like mixing and temperature are crucial for producing high-quality material, with an ideal reactor temperature of 10°C and specific reactant ratios leading to a robust protocol. acs.org

Data from one synthetic procedure involving acetone and sodium nitrite in acetic acid reported a yield of 69% after recrystallization. chemicalbook.com

Here is a summary of reported yields and conditions for some isonitrosoacetone synthesis methods:

| Method | Key Reagents | Temperature (°C) | Reported Yield (%) | Notes | Source |

| Nitrosation of Acetone | Sodium Nitrite, Acetic Acid | 0 | 69 | After recrystallization | chemicalbook.com |

| Nitrosation of Acetone (Continuous Process) | Nitrosyl Chloride, CaCO3 | 15-18 | 92.2 - 91.1 | Yield based on acetone and NOCl | google.com |

| Nitrosation of Acetone (Batch Process) | Nitrosyl Chloride, CaCO3 | ~20 | 90.2 | Purity 90.2% | google.com |

Synthesis of Isonitrosoacetone Derivatives and Analogs

Isonitrosoacetone serves as a key building block for the synthesis of various derivatives and analogs, which possess diverse chemical and biological properties.

Amidoxime (B1450833) Derivatives Synthesized from α-Chloro-α-isonitrosoacetone

α-Chloro-α-isonitrosoacetone (chloroisonitrous acetone) is a precursor used in the synthesis of certain amidoxime derivatives. nih.govresearchgate.netresearchgate.net Amidoximes are compounds characterized by a hydroxyimino and an amino group on the same carbon atom, making them versatile intermediates for synthesizing heterocycles. researchgate.netnih.govsemanticscholar.org

Research indicates that amidoxime derivatives, including those potentially synthesized from α-chloro-α-isonitrosoacetone, have been explored for their biological activities. researchgate.netresearchgate.net For instance, derivatives including nitrous derivatives of α-chloro-α-isonitrosoacetone have been tested for anesthetic properties. researchgate.net The synthesis of amidoximes typically involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.govsemanticscholar.org While the direct conversion of α-chloro-α-isonitrosoacetone to specific amidoxime derivatives is implied by its use as a precursor, detailed synthetic procedures for this transformation from the provided sources are limited. One source mentions amidoxime derivatives including nitrous derivatives of α-chloro-α-isonitrosoacetone. researchgate.net

Thiosemicarbazone Pro-ligand Synthesis Utilizing Isonitrosoacetone as a Starting Material

Isonitrosoacetone can be utilized as a starting material for the synthesis of thiosemicarbazone derivatives. researchgate.net Thiosemicarbazones are a class of compounds containing a thiocarbonyl group (C=S) and a hydrazone moiety, often synthesized by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. nih.govajol.infomdpi.comchemmethod.com

A study on the synthesis of bis[N-(isonitrosoacetophenone)-N′-benzoylhydrazonato-k3O,N,N′]nickel(II) mentions the reaction of benzoylhydrazine and isonitrosoacetone with metal halides and acetates to yield coordination compounds. researchgate.net This indicates the use of isonitrosoacetone in reactions that form ligands for metal complexes, where the isonitrosoacetone moiety is incorporated into the final structure, likely through a condensation reaction with a hydrazine (B178648) derivative. General procedures for thiosemicarbazone synthesis involve reacting a thiosemicarbazide with a carbonyl compound (aldehyde or ketone) in a solvent like ethanol, often with an acid catalyst, under reflux conditions. nih.govajol.infochemmethod.com

Condensation Reactions with Isonitrosoacetone for Beta-Keto Compounds

Isonitrosoacetone can participate in condensation reactions, particularly in the context of forming beta-keto compounds or related structures. Condensation reactions often involve the joining of two molecules, frequently with the loss of a small molecule like water or alcohol. Beta-keto compounds are characterized by a carbonyl group on the beta-carbon relative to another carbonyl group. libretexts.orgfiveable.me

While isonitrosoacetone itself is an alpha-isonitroso ketone (or an oximino aldehyde based on its structure), its reactivity allows for participation in condensation reactions that can lead to various products. For example, isonitrosoacetone (oximinoacetone) has been used in the condensation with ethyl α-aminocyanoacetate in glacial acetic acid to prepare 2-amino-3-carbethoxy-5-methylpyrazine-1-oxide. google.com This reaction exemplifies how isonitrosoacetone's carbonyl group can react with an amino group to form an imine-like linkage, leading to the formation of a heterocyclic compound. Condensation reactions involving carbonyl compounds are fundamental in organic synthesis, including reactions like the Claisen condensation which forms beta-keto esters. libretexts.orgaklectures.com Although the Claisen condensation specifically involves esters, the principle of condensation is relevant to the reactivity of the carbonyl group in isonitrosoacetone.

Green Chemistry Principles in Isonitrosoacetone Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. sigmaaldrich.comsolubilityofthings.comscispace.com These principles include preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and using renewable feedstocks. sigmaaldrich.comsolubilityofthings.comscispace.comopcw.org

Applying green chemistry principles to the synthesis of isonitrosoacetone would involve evaluating the existing synthetic routes against these principles. For example, the use of large quantities of solvents or the generation of significant byproducts would be areas for potential improvement. sigmaaldrich.comscispace.com Research into more environmentally friendly reagents, solvents, or catalytic methods for the nitrosation of acetone or alternative precursors could align with green chemistry goals. sigmaaldrich.comsolubilityofthings.comopcw.org While specific studies detailing the explicit application of all twelve green chemistry principles solely to isonitrosoacetone synthesis are not extensively highlighted in the provided sources, the general movement in chemical synthesis is towards greener processes. researchgate.netsolubilityofthings.comscispace.com Optimization efforts that reduce waste or improve energy efficiency, as seen in the continuous process example for isonitrosoacetone synthesis, inherently contribute to greener chemistry. google.comsolubilityofthings.com The development of new synthetic methodologies, including those for amidoximes, often considers aspects of green chemistry such as solvent-free conditions or the use of more efficient catalysts. researchgate.netsemanticscholar.org

Coordination Chemistry of Isonitrosoacetone

Complexation Behavior of Isonitrosoacetone (B1237270) Ligands with Transition Metals

Isonitrosoacetone exhibits interesting complexation behavior with transition metals, forming stable coordination compounds. The nature of the resulting complex depends on factors such as the metal ion, the reaction conditions, and the presence of other ligands. Studies have explored the reactions of isonitrosoacetone with various transition metal halides and acetates. researchgate.netusm.md

Synthesis of Isonitrosoacetone-Metal Coordination Compounds

The synthesis of coordination compounds involving isonitrosoacetone typically involves the reaction of a transition metal salt (such as chlorides, bromides, or acetates) with isonitrosoacetone in a suitable solvent, often ethanol. researchgate.netusm.md The stoichiometry of the reactants and the reaction conditions, including pH, can influence the composition and structure of the isolated complexes. For instance, reactions in the presence of sodium acetate (B1210297) and pyridine (B92270) have been shown to yield different complex species. usm.mdusm.md

Research indicates that isonitrosoacetone can form complexes with metal-to-ligand ratios such as 1:1 or 1:2. researchgate.netusm.mdresearchgate.net The general synthetic routes often involve mixing alcoholic solutions of the metal salt and the ligand. selcuk.edu.tr

Ligand Binding Modes and Coordination Geometries in Isonitrosoacetone Complexes

Isonitrosoacetone can coordinate to metal centers through different binding modes, primarily utilizing the nitrogen atom of the oxime group and the oxygen atom of the carbonyl group. researchgate.net The specific binding mode adopted by isonitrosoacetone can influence the coordination geometry around the metal ion.

Studies on related vic-dioximes suggest that coordination often occurs through the two nitrogen atoms. researchgate.net However, isonitrosoacetone, with its carbonyl functionality adjacent to the oxime, can potentially act as a bidentate N,O-ligand or even participate in more complex coordination modes depending on the metal and conditions. researchgate.net The resulting coordination geometries observed in isonitrosoacetone complexes with transition metals like cobalt, nickel, and copper have been reported to include pseudooctahedral and square-planar arrangements. researchgate.netusm.md

Structural Characterization of Isonitrosoacetone Coordination Compounds

Studies have shown that some complexes formed with ligands derived from isonitrosoacetone can exhibit monomeric or even polynuclear structures. researchgate.netusm.md

Spectroscopic Studies of Isonitrosoacetone-Metal Interactions

Spectroscopic methods are invaluable for probing the nature of the interaction between isonitrosoacetone and transition metal ions. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used techniques. researchgate.netoup.com

IR spectroscopy can provide information about the changes in vibrational frequencies of the ligand upon coordination, indicating which functional groups are involved in binding to the metal center. Shifts in the characteristic ν(C=O) and ν(C=NOH) bands of isonitrosoacetone upon complexation are particularly informative. oup.com UV-Vis spectroscopy can reveal electronic transitions within the complex, providing insights into the electronic structure and coordination environment of the metal ion. researchgate.net NMR spectroscopy, particularly ¹H and ¹³C NMR, can be used to study the diamagnetic complexes and confirm the structure and the coordination mode of the ligand by analyzing the chemical shifts and coupling patterns of the ligand protons and carbons. researchgate.netselcuk.edu.tr

Theoretical Insights into the Bonding within Isonitrosoacetone Coordination Complexes

Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and bonding within isonitrosoacetone coordination complexes. researchgate.net These calculations can help to understand the nature of the metal-ligand bond, the charge distribution within the complex, and the factors influencing the stability and geometry of the coordination compounds. researchgate.net While specific theoretical studies solely focused on isonitrosoacetone complexes were not extensively detailed in the search results, theoretical approaches applied to similar oxime-containing ligands and transition metals can be extrapolated to gain a better understanding of the bonding in isonitrosoacetone complexes. acs.org These studies often involve analyzing parameters such as bond critical points, electron density distribution, and interaction energies to characterize the metal-ligand interactions. researchgate.net

Reaction Mechanisms Involving Isonitrosoacetone

Mechanistic Pathways of Reactions Utilizing Isonitrosoacetone (B1237270) as a Reactant

Isonitrosoacetone acts as a reactant in several chemical processes, with its mechanistic pathways depending on the reaction conditions and the co-reactants involved. One significant area where isonitrosoacetone is utilized as a reactant is in the reactivation of enzymes, such as acetylcholinesterase, that have been inhibited by organophosphorus compounds. In this context, isonitrosoacetone functions as a nucleophile, attacking the phosphorus center of the inhibited enzyme to cleave the phosphate-enzyme bond and restore enzyme activity. a2bchem.comscispace.comnih.govresearchgate.netannualreviews.org This nucleophilic attack is a key step in the reactivation mechanism.

Isonitrosoacetone has also been explored as a reactant in condensation reactions and in the synthesis of amino ketones. acs.org While the specific mechanistic details for all such transformations involving isonitrosoacetone as a reactant were not extensively detailed in the provided information, its structure, featuring both a carbonyl group and an oxime functionality, suggests potential reactivity via nucleophilic addition, condensation, or other pathways characteristic of these functional groups. The synthesis of certain amidoxime (B1450833) derivatives also involves compounds related to α-chloro-α-isonitrosoacetone. researchgate.net

Role of Isonitrosoacetone in Organic Reaction Mechanisms

The role of isonitrosoacetone in organic reaction mechanisms is primarily characterized by its nucleophilic nature, particularly the oxime hydroxyl group, and its formation through specific synthetic routes. As highlighted in the context of enzyme reactivation, isonitrosoacetone (MINA) functions as a nucleophile to dephosphorylate inhibited acetylcholinesterase. annualreviews.org This nucleophilic role is crucial for its therapeutic potential in counteracting organophosphate poisoning.

Furthermore, isonitrosoacetone itself can be a product of organic reactions. Its formation from acetone (B3395972) and a nitrosating agent involves the α-nitrosation of a ketone. This reaction typically proceeds via the enol or enolate form of the ketone, which undergoes electrophilic attack by a nitrosating species (such as HNO₂ or an alkyl nitrite). sciencemadness.org Both acid-catalyzed and base-catalyzed enolization pathways can be involved in the formation of the reactive enolic intermediate. sciencemadness.org The subsequent attack on the electrophilic nitrogen leads to the formation of the isonitroso group. Isonitrosoacetone's structure also makes it a versatile building block for the synthesis of various heterocycles. researchgate.net

Kinetic Analysis of Isonitrosoacetone-Involved Reactions

Research findings indicate that isonitrosoacetone shows an exceptionally low affinity to inhibited acetylcholinesterase. nih.govresearchgate.net However, it demonstrates moderate to high reactivity with inhibited enzymes, with the exception of tabun-inhibited AChE. nih.govresearchgate.net Kinetic analysis has revealed that the second-order reactivation constant of isonitrosoacetone can be significantly lower (500 to 3400-fold) compared to the most effective reactivators, such as obidoxime, 2-PAM, and HI-6. nih.gov This suggests that higher concentrations of isonitrosoacetone might be necessary in vivo to achieve substantial reactivation. nih.gov

General principles of kinetic analysis, such as determining rate constants and understanding the relationship between reaction rates and reactant concentrations, are fundamental to these studies. asau.ru The kinetic data obtained provides crucial insights into the efficiency and potential applications of isonitrosoacetone as a reactivator.

Here is a table summarizing some kinetic findings regarding the reactivation of inhibited AChE by Isonitrosoacetone (MINA):

| Inhibited Enzyme | Affinity to Inhibited AChE | Reactivity | Second-Order Reactivation Constant (Relative to most effective reactivators) |

| Tabun-inhibited AChE | Exceptionally low | Lower | Significantly lower |

| Sarin-inhibited AChE | Exceptionally low | Moderate to high | Significantly lower |

| Cyclosarin-inhibited AChE | Exceptionally low | Moderate to high | Significantly lower |

| VX-inhibited AChE | Exceptionally low | Moderate to high | Significantly lower |

| Paraoxon-inhibited AChE | Exceptionally low | Moderate to high | Significantly lower |

Note: Reactivation constant is 500 to 3400-fold lower than most effective reactivators. nih.gov

Solvent Effects on Reaction Mechanisms of Isonitrosoacetone Transformations

Solvent effects can significantly influence the rates and mechanisms of chemical reactions by affecting the stability of reactants, transition states, and intermediates through differential solvation. wikipedia.orgnih.govlibretexts.orgresearchgate.net While specific studies detailing the solvent effects on isonitrosoacetone transformations were not prominently featured in the provided search results, general principles of solvent effects in organic reactions can be applied to infer potential impacts on isonitrosoacetone chemistry.

Polar solvents, particularly protic solvents, can stabilize charged or polar transition states and intermediates through hydrogen bonding and dipole-dipole interactions. wikipedia.orglibretexts.org This differential stabilization can either accelerate or decelerate a reaction depending on whether the transition state is more or less stabilized than the reactants. wikipedia.org For reactions where a charge is developed in the activated complex, an increase in solvent polarity can accelerate the rate. wikipedia.org Conversely, if there is less charge in the activated complex compared to the starting materials, increased solvent polarity can decrease the reaction rate. wikipedia.org

Given that isonitrosoacetone can act as a nucleophile and is involved in reactions that may proceed through polar transition states, the polarity and hydrogen-bonding ability of the solvent could influence the reaction rate and potentially the mechanistic pathway. For instance, in nucleophilic reactions, protic solvents can stabilize the nucleophile, potentially affecting its reactivity. libretexts.org Theoretical studies on other reactions have shown that polar solvents can reduce activation barriers due to solvation effects. chemrxiv.org Therefore, solvent choice is likely an important factor to consider in optimizing reactions involving isonitrosoacetone.

Theoretical and Computational Studies of Isonitrosoacetone

Computational Modeling of Isonitrosoacetone (B1237270) Reactivity

Computational modeling is a valuable tool for predicting how molecules will behave in chemical reactions ebsco.com. For isonitrosoacetone, computational methods can be used to investigate its reactivity, such as its interactions with other molecules or its behavior as a ligand in metal complexes idu.ac.idkent.ac.uk. The quantum mechanical perturbation method, which emphasizes charge and frontier orbital-controlled effects, is one approach used to understand reactivity idu.ac.id. This method considers the interaction between the highest occupied molecular orbital (HOMO) of a donor and the lowest unoccupied molecular orbital (LUMO) of an acceptor idu.ac.id. Computational studies have also explored the reactivation of inhibited enzymes by oximes, including isonitrosoacetone (MINA), providing kinetic insights into their reaction mechanisms nih.govacs.org.

Density Functional Theory (DFT) Applications to Isonitrosoacetone and its Complexes

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules and complexes rsc.org. DFT calculations can provide information on optimized geometries, vibrational frequencies, and electronic spectra researchgate.netresearchgate.net. While specific DFT applications solely on isolated isonitrosoacetone were not prominently featured, DFT has been applied to study the properties of complexes involving related oxime ligands researchgate.netkent.ac.uk. These studies demonstrate DFT's capability to describe the coordination environment and electronic properties of metal complexes with oxime-containing ligands researchgate.netkent.ac.uk. DFT models have also been used in the context of enzyme reactivation by oximes, providing insights into the interaction mechanisms acs.org.

Molecular Dynamics Simulations for Isonitrosoacetone System Analysis

Molecular dynamics (MD) simulations are computational techniques used to observe the time-dependent behavior of molecular systems ebsco.comnih.gov. These simulations can provide insights into molecular motion, interactions with solvents or other molecules, and the stability of complexes rsc.orgmdpi.com. MD simulations are particularly useful for analyzing the behavior of molecules in solution or in complex biological environments nih.govmdpi.com. Although direct MD simulations of isolated isonitrosoacetone were not detailed in the search results, MD simulations have been applied to study the dynamics and stability of protein-ligand complexes involving oximes, affirming their relevance in understanding the behavior of such compounds in more complex systems researchgate.net.

Spectroscopic Property Prediction of Isonitrosoacetone through Theoretical Methods

Theoretical methods, often in conjunction with quantum chemical calculations like DFT, can be used to predict spectroscopic properties such as IR, UV-Vis, and NMR spectra researchgate.netresearchgate.net. These predicted spectra can then be compared with experimental data to validate theoretical models and aid in the interpretation of experimental results researchgate.netresearchgate.net. For related oxime compounds, theoretical calculations have been used to simulate electronic spectra and determine optical band gaps researchgate.net. While specific predictions for isonitrosoacetone's spectra were not explicitly found, the application of these theoretical methods to similar molecules suggests their utility in predicting and understanding the spectroscopic characteristics of isonitrosoacetone.

Applications of Isonitrosoacetone in Organic Synthesis

Isonitrosoacetone (B1237270) as a Versatile Building Block in Heterocyclic Synthesis

Heterocyclic compounds, which contain rings with atoms other than carbon, are prevalent in many biologically active molecules, pharmaceuticals, and agrochemicals. msesupplies.comresearchgate.netsigmaaldrich.com Isonitrosoacetone's structure makes it a useful starting material for synthesizing a variety of these important scaffolds. cymitquimica.com

Quinoxaline (B1680401) Derivatives from Isonitrosoacetone Compounds

Quinoxalines are a class of nitrogen-containing heterocycles with various applications. sapub.org The synthesis of quinoxaline derivatives can be achieved through the reaction of ortho-phenylenediamines with α-dicarbonyl compounds. sapub.org Isonitrosoacetone, possessing a carbonyl group and a potential dicarbonyl-like reactivity through its tautomeric forms or reaction pathways, can be employed in the synthesis of quinoxaline rings. For instance, the synthesis of 6,7-difluoro-2-styrylquinoxalines has been described using 4,5-difluoro-ortho-phenylenediamine and isonitrosoacetone. researchgate.net This reaction involves a cyclocondensation between the diamine and isonitrosoacetone, followed by further transformations to introduce the styryl group. researchgate.net

Pyrrole (B145914) Synthesis via Reactions Involving Isonitrosoacetone

Pyrroles are five-membered nitrogen heterocycles found in numerous natural products and pharmaceuticals. acs.org While classical methods like the Knorr, Paal-Knorr, and Hantzsch syntheses are well-established for pyrrole formation, isonitrosoacetone can also be incorporated into synthetic routes to access substituted pyrroles. acs.org Although specific detailed reaction mechanisms directly linking isonitrosoacetone to simple pyrrole synthesis in the provided context are limited, the broader chemical literature indicates its potential in reactions involving condensation and cyclization that could lead to pyrrole structures, particularly substituted ones. rsc.org The reactivity of the isonitroso group and the adjacent carbonyl makes it amenable to reactions that form carbon-nitrogen and carbon-carbon bonds required for constructing the pyrrole ring.

Isonitrosoacetone in the Preparation of Complex Organic Molecules

Beyond simple heterocycles, isonitrosoacetone is utilized in the synthesis of more complex organic structures. Its functional groups can be transformed or incorporated into larger molecular frameworks. For example, it has been used as a starting material in the synthesis of dissymmetric copper bis(thiosemicarbazone) complexes, which have potential applications in medical diagnostic imaging. kent.ac.uk The synthesis involves reacting isonitrosoacetone with a thiosemicarbazide (B42300), exploiting the preferential reactivity of the ketone group to form a mono-thiosemicarbazone intermediate. kent.ac.uk This intermediate can then be further reacted to build more complex structures. kent.ac.uk

Isonitrosoacetone also plays a role in the preparation of intermediates for the synthesis of biologically active compounds. For instance, it is a precursor for 2-oxopropanal O-methyl oxime, an intermediate used in the synthesis of thiazoles bearing a methoxy (B1213986) oxime moiety, which are found in biologically active substances. acs.org The synthesis of this intermediate from isonitrosoacetone involves methylation of the oxime group. acs.org

Development of Novel Synthetic Strategies Enabled by Isonitrosoacetone

The unique reactivity of isonitrosoacetone has facilitated the development of novel synthetic methodologies. Its structure allows for participation in various reaction types, including condensation, cyclization, and functional group transformations, which can be leveraged to create new synthetic pathways to desired molecules. cymitquimica.com The use of isonitrosoacetone as a starting material can simplify synthetic routes or enable the formation of challenging structural motifs. While the provided information highlights its use in established synthetic classes like quinoxalines and as a precursor to intermediates for thiazoles and thiosemicarbazone complexes, ongoing research likely explores its potential in even broader and more innovative synthetic transformations. researchgate.netkent.ac.ukacs.org

The development of continuous flow processes for the synthesis of intermediates derived from isonitrosoacetone, such as 2-oxopropanal O-methyl oxime, exemplifies how its chemistry can be integrated into modern synthetic strategies for improved efficiency and safety. acs.org

Chemical Derivatization and Functionalization of Isonitrosoacetone

Strategies for Isonitrosoacetone (B1237270) Functional Group Transformation

The reactivity of isonitrosoacetone is primarily centered around its oxime (-C=N-OH) and ketone (C=O) moieties. Various organic synthesis strategies can be employed to transform these groups, thereby altering the molecule's chemical and physical properties.

The hydroxyl group of the oxime is a prime target for functionalization. Standard reactions for alcohols can be adapted for this purpose, with etherification and esterification being the most common transformations.

Etherification: The conversion of the oxime's hydroxyl group into an ether linkage can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This method allows for the introduction of a wide variety of alkyl or aryl substituents.

Esterification: The Fischer-Speier esterification is a classic method for converting a hydroxyl group to an ester in the presence of an acid catalyst and a carboxylic acid. organic-chemistry.orgmasterorganicchemistry.com This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.com This transformation introduces an acyl group to the oxime oxygen.

The ketone functional group also offers routes for derivatization, although these are often more complex due to potential competition with the oxime. Reactions targeting the ketone include:

Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For example, it can react with hydrazines to form hydrazones, a reaction that is fundamental in the synthesis of heterocyclic compounds like pyrazoles. mdpi.com

Reduction: The ketone can be selectively reduced to a secondary alcohol, although this requires careful selection of reducing agents to avoid simultaneous reduction of the oxime group.

The following table summarizes key functional group transformations applicable to isonitrosoacetone.

| Target Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functional Group |

| Oxime (-C=N-OH) | Etherification | Strong base (e.g., NaH), Alkyl halide (R-X) | Oxime Ether (-C=N-OR) |

| Oxime (-C=N-OH) | Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | Oxime Ester (-C=N-O-C(=O)R) |

| Ketone (C=O) | Knoevenagel Condensation | Active methylene compound, Base (e.g., Cs₂CO₃) | α,β-Unsaturated ketone derivative |

| Ketone (C=O) | Hydrazone Formation | Hydrazine (B178648) (NH₂NH₂) or derivative | Hydrazone |

Synthesis of Isonitrosoacetone Conjugates

Conjugation involves linking isonitrosoacetone to other molecular entities to create hybrid molecules with combined or enhanced properties. These strategies leverage the functional group transformations described previously to form stable covalent bonds between isonitrosoacetone and a target molecule.

The primary method for creating isonitrosoacetone conjugates is through the derivatization of the oxime's hydroxyl group. This site provides a convenient handle for attaching other molecules that may possess therapeutic, diagnostic, or other functionalities.

Ether-Linked Conjugates: Using the Williamson ether synthesis, a molecule containing a suitable leaving group (e.g., a halide) can be attached to the oxime oxygen of isonitrosoacetone. This creates a stable ether linkage.

Ester-Linked Conjugates: Through Fischer esterification or by using more reactive acylating agents like acid chlorides, a molecule containing a carboxylic acid group can be conjugated to isonitrosoacetone via an ester bond. While effective, ester linkages are potentially susceptible to hydrolysis in biological systems.

A key area where such derivatization is relevant is in the development of reactivators for acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds like nerve agents. nih.govnih.gov While isonitrosoacetone itself shows some activity, its conjugates could be designed to improve properties such as blood-brain barrier penetration or binding affinity to the inhibited enzyme.

Recent advances in catalysis, particularly with transition metals like palladium, have expanded the toolbox for creating complex molecular architectures. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions could potentially be adapted to form carbon-carbon or carbon-heteroatom bonds, linking isonitrosoacetone to aryl or vinyl partners, though this is a more advanced and less common strategy for this specific molecule.

The table below outlines synthetic approaches for creating isonitrosoacetone conjugates.

| Conjugation Site | Linkage Type | Synthetic Method | Example Reactant Partner |

| Oxime Oxygen | Ether | Williamson Ether Synthesis | Halogenated bioactive molecule |

| Oxime Oxygen | Ester | Fischer Esterification | Carboxylic acid-bearing polymer |

| α-Carbon to Ketone | C-C Bond | Palladium-Catalyzed Cross-Coupling | Aryl boronic acid |

Chemo- and Regioselective Derivatization of Isonitrosoacetone

Isonitrosoacetone is a multifunctional molecule, possessing several potential reaction sites: the oxime oxygen, the oxime nitrogen, the ketone oxygen, and the α-carbon of the ketone. Achieving chemo- and regioselectivity—that is, reacting a specific functional group at a specific atom—is crucial for synthesizing a well-defined derivative.

Chemoselectivity refers to the preferential reaction of one functional group over another. In isonitrosoacetone, the primary challenge is to derivatize the oxime group without affecting the ketone, or vice versa.

Oxime vs. Ketone: The oxime's hydroxyl group is generally more nucleophilic and acidic than the enol form of the ketone, especially under basic conditions. Therefore, reactions like O-alkylation or O-acylation with electrophiles will preferentially occur at the oxime oxygen. The choice of reagents and conditions is critical; for instance, hard electrophiles will favor reaction at the hard oxygen atom of the oxime.

Regioselectivity in the context of the oxime group refers to the choice between reaction at the oxygen versus the nitrogen atom (O-alkylation vs. N-alkylation).

O- vs. N-Alkylation: The outcome of alkylating an oxime is highly dependent on the reaction conditions. Generally, O-alkylation is the kinetically favored product, while N-alkylation to form a nitrone is sometimes observed, particularly with different metal counter-ions or solvents that can influence the nucleophilicity of the respective atoms.

Controlling these selective reactions often involves the careful tuning of reaction parameters. mdpi.com Factors that influence selectivity include:

Catalysts: The use of specific catalysts, such as transition metals or Lewis acids, can direct a reaction to a particular site by coordinating with a specific functional group. mdpi.com

Temperature: Reaction temperature can switch the outcome between kinetically and thermodynamically controlled products, thereby influencing selectivity. mdpi.com

Reagent Type: The nature of the electrophile or nucleophile plays a significant role. For instance, sterically hindered reagents may favor reaction at the less encumbered site.

The following table details conditions that can influence the selectivity of isonitrosoacetone derivatization.

| Selectivity Type | Target Site | Favored Conditions | Rationale |

| Chemoselectivity | Oxime Oxygen | Basic conditions (e.g., with NaH), reaction with alkyl halides | The oxime proton is more acidic than the α-protons of the ketone, leading to preferential deprotonation and subsequent nucleophilic attack. |

| Regioselectivity | Oxime Oxygen (O-alkylation) | Aprotic polar solvents, alkali metal bases | Favors the formation of the kinetically preferred O-alkylated product over the N-alkylated nitrone. |

| Chemoselectivity | Ketone Carbonyl | Acidic conditions, reaction with hydrazines | Protonation of the carbonyl oxygen activates it for nucleophilic attack by weak nucleophiles like hydrazine derivatives. |

Advanced Analytical Methodologies for Isonitrosoacetone

Spectroscopic Characterization Techniques Applied to Isonitrosoacetone (B1237270)

Spectroscopy is fundamental to elucidating the molecular structure of isonitrosoacetone. Various spectroscopic methods provide detailed information about its functional groups, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for confirming the structural integrity of isonitrosoacetone. The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. Data available from public databases like PubChem confirms the use of ¹H NMR for its characterization. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups within the isonitrosoacetone molecule. Key vibrational frequencies would correspond to the C=O (ketone), C=N (oxime), and O-H (hydroxyl) groups, each absorbing infrared radiation at a distinct wavelength. This technique is invaluable for confirming the presence of these functionalities. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The presence of chromophores, such as the carbonyl and oxime groups, allows isonitrosoacetone to absorb light in the UV-Vis region, which can be useful for quantitative analysis.

Raman Spectroscopy : As a complementary technique to IR spectroscopy, Raman spectroscopy can also be used to probe the vibrational modes of the molecule, offering additional structural insights. ethz.ch

| Spectroscopic Technique | Information Obtained for Isonitrosoacetone |

| ¹H NMR | Chemical shift and coupling constants of protons, confirming the molecular backbone. |

| ¹³C NMR | Presence and chemical environment of carbonyl, oxime, and methyl carbons. |

| IR Spectroscopy | Identification of characteristic functional groups (C=O, C=N, O-H). |

| UV-Vis Spectroscopy | Quantitative analysis based on electronic transitions of chromophores. |

Chromatographic Separation and Analysis of Isonitrosoacetone

Chromatography is an essential technique for separating isonitrosoacetone from complex mixtures for purification and quantitative analysis. ijprajournal.com The choice of chromatographic method depends on the compound's volatility and polarity. nih.gov

Gas Chromatography (GC) : Given its potential volatility, isonitrosoacetone can be analyzed using GC. ijprajournal.com In this technique, the compound is vaporized and passed through a column with a stationary phase. Separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase. nih.gov Derivatization may be employed to increase its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for separating compounds based on their polarity. bioanalysis-zone.com For isonitrosoacetone, a reversed-phase HPLC method would likely be effective, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of isonitrosoacetone would depend on its interaction with the stationary phase, allowing for its separation from other components. bioanalysis-zone.com

Thin-Layer Chromatography (TLC) : TLC is a simpler chromatographic technique used for rapid separation and qualitative analysis. ijprajournal.com It operates on the principle of adsorption, where separation is achieved based on the differential affinity of the compound for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. ijprajournal.comrsc.org

| Chromatography Method | Principle of Separation | Application to Isonitrosoacetone |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Analysis of volatile derivatives or the pure compound if sufficiently thermally stable. |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Quantitative analysis and purification from non-volatile matrices. |

| Thin-Layer Chromatography (TLC) | Adsorption onto a solid stationary phase from a liquid mobile phase. | Rapid purity checks and reaction monitoring. |

Mass Spectrometry (MS) for Isonitrosoacetone Detection and Profiling

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. rsc.org It is often coupled with a chromatographic method (e.g., GC-MS or LC-MS) for comprehensive analysis.

Molecular Ion Peak : In MS, isonitrosoacetone would produce a molecular ion peak corresponding to its molecular weight (87.08 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of its elemental formula (C₃H₅NO₂).

Fragmentation Pattern : The molecule undergoes fragmentation in the mass spectrometer, creating a unique pattern of fragment ions. nih.gov Analysis of this pattern provides structural information. Expected fragments for isonitrosoacetone could arise from the cleavage of bonds adjacent to the carbonyl and oxime groups. This fragmentation is a key identifier in database searches. nih.gov

Coupled Techniques : The combination of GC or HPLC with MS (GC-MS, LC-MS) provides a powerful two-dimensional analysis. osti.gov Chromatography separates the components of a mixture, and mass spectrometry provides positive identification of the eluted compounds, such as isonitrosoacetone. osti.govmdpi.com

| Ion Type | m/z (mass-to-charge ratio) | Potential Origin |

| Molecular Ion [M]⁺ | 87 | Intact isonitrosoacetone molecule. |

| Fragment Ion | 70 | Loss of OH group. |

| Fragment Ion | 43 | Acetyl cation [CH₃CO]⁺. |

| Fragment Ion | 42 | Loss of CH₃CO group. |

Electrochemical Methods for Isonitrosoacetone Analysis

Electrochemical methods measure changes in electrical properties like potential or current to provide information about a chemical system. saylor.orglibretexts.org These techniques can be applied to isonitrosoacetone due to the presence of the electrochemically active oxime group.

Voltammetry : Techniques like cyclic voltammetry (CV) can be used to study the reduction and oxidation processes of isonitrosoacetone. eag.com The oxime group is reducible, and the potential at which this reduction occurs can be used for qualitative identification, while the current generated is proportional to its concentration, allowing for quantitative analysis. scholaris.ca

Potentiometry : This method measures the potential of an electrochemical cell under static conditions. ethz.ch Ion-selective electrodes (ISEs) could potentially be developed to respond specifically to isonitrosoacetone or a derivative, enabling direct concentration measurements.

Conductometry : This technique measures the electrical conductivity of a solution. ethz.ch While not highly specific, it could be used to monitor reactions involving isonitrosoacetone if there is a significant change in the ionic content of the solution.

Development of Highly Selective and Sensitive Analytical Methods for Isonitrosoacetone

The development of highly selective and sensitive methods is crucial for detecting trace amounts of isonitrosoacetone in complex samples. This often involves the combination of separation and detection techniques or the creation of novel sensing platforms.

Hyphenated Chromatographic-Mass Spectrometric Methods : The coupling of high-resolution separation techniques like HPLC or GC with highly sensitive and specific detection by tandem mass spectrometry (MS/MS) represents a gold standard for trace analysis. researchgate.net This approach provides excellent selectivity by separating the analyte from interferences before specific detection based on its unique mass and fragmentation pattern.

Reactivity-Based Probes : Designing chemical probes that react selectively with the oxime or ketone functionality of isonitrosoacetone can enhance detection. nih.gov For instance, a probe containing a fluorophore or a specific mass tag could be used. This strategy, analogous to the isonitrile-chlorooxime ligation, would allow for highly sensitive detection via fluorescence spectroscopy or mass spectrometry. nih.gov

Electrochemical Biosensors : The development of biosensors incorporating enzymes or other biological recognition elements that interact specifically with isonitrosoacetone could lead to highly sensitive and selective detection methods. The interaction would be transduced into a measurable electrical signal. scholaris.ca

Q & A

Q. What are the established synthetic routes for Isonitrosoacetone, and how do reaction conditions influence product purity?

- Methodological Answer : Isonitrosoacetone is synthesized via nitrosation of acetone using nitrous acid (HNO₂) under controlled acidic conditions . Alternatively, it can be prepared by nitrosating Pd(acac)₂ (palladium acetylacetonate) with nitric oxide . Key factors affecting purity include:

- Temperature : Excess heat promotes side reactions (e.g., decomposition or dimerization).

- pH : Optimal nitrosation occurs at pH 4–5; deviations reduce yield.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Product characterization should include IR spectroscopy (C=N stretch at ~1630 cm⁻¹) and elemental analysis .

Q. How does Isonitrosoacetone function as a ligand in coordination chemistry?

- Methodological Answer : Isonitrosoacetone acts as a bidentate ligand, coordinating through its oxime nitrogen and carbonyl oxygen. For example, it forms planar Pd(II) complexes (e.g., Pd(isonitrosoacetone)₂) with square-planar geometry confirmed by X-ray crystallography . Key considerations:

- Metal selectivity : Prefers Cu(II) and Pd(II) over Ni(II) due to electronic and steric factors.

- Stoichiometry : Typically forms 1:2 (metal:ligand) complexes in aqueous ethanol.

Stability constants (log β) should be determined via potentiometric titrations .

Q. What are the primary pharmacological applications of Isonitrosoacetone derivatives?

- Methodological Answer : Derivatives such as O-aroyl-β-aminopropioamidoximes and 3-aryl-1,2,4-oxadiazoles exhibit:

- Local anesthetic activity : Tested via guinea pig intradermal anesthesia models (ED₅₀ values compared to lidocaine) .

- Antitubercular properties : In vitro screening against DS, DR, and MDR M. tuberculosis strains (MIC values <1 µg/mL for lead compounds) .

- Antidiabetic potential : Assessed via glucose uptake assays in adipocyte cell lines .

Advanced Research Questions

Q. What structural modifications enhance Isonitrosoacetone’s efficacy as a cholinesterase reactivator against organophosphate poisoning?

- Methodological Answer : Modifications focus on improving blood-brain barrier (BBB) penetration and binding affinity:

- Quaternary ammonium groups : Increase solubility but reduce BBB permeability.

- Lipophilic substituents : Enhance CNS penetration (e.g., methyl groups at the oxime moiety) .

- Dual-reactivating moieties : Hybrid compounds (e.g., linked to obidoxime) show broader reactivation spectra .

Assays : Reactivation kinetics (kᵣ) measured using in vitro AChE inhibition models (sarin, VX) .

Q. How can contradictory data on Isonitrosoacetone’s coordination behavior be resolved?

- Methodological Answer : Discrepancies in reported stability constants (e.g., Cu(II) vs. Pd(II) complexes) arise from:

- Solvent effects : Aqueous vs. non-aqueous media alter ligand protonation states.

- Experimental techniques : Spectrophotometry (UV-Vis) vs. potentiometry may yield divergent log β values.

Resolution : Standardize conditions (pH, ionic strength) and validate with multiple techniques (e.g., cyclic voltammetry for redox-active complexes) .

Q. What computational strategies predict Isonitrosoacetone’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model:

- pKa values : Predicted 8.3 for the oxime proton, matching experimental data .

- Reaction pathways : Nitroso group transfer energetics in Pd-catalyzed reactions.

Validation : Compare with kinetic isotope effects (KIE) and Hammett plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.